(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride
Description
“(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride” is a sulfonyl chloride derivative characterized by a six-membered thiomorpholine ring (1λ⁶-thian) with two sulfonyl groups. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used for introducing sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity stems from the electrophilic sulfonyl chloride (-SO₂Cl) group, which readily undergoes nucleophilic substitution or coupling reactions. While specific data on this compound’s applications are sparse in the provided evidence, its structural analogs (e.g., thiomorpholine- and thiolan-based sulfonyl chlorides) are employed in peptide synthesis and as intermediates in drug discovery .
Properties
Molecular Formula |
C6H11ClO4S2 |
|---|---|
Molecular Weight |
246.7 g/mol |
IUPAC Name |
(1,1-dioxothian-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S2/c7-13(10,11)5-6-3-1-2-4-12(6,8)9/h6H,1-5H2 |
InChI Key |
LFTCZNOUPDKMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves oxidation and chlorination steps starting from thian-2-ylmethanesulfonyl chloride or related sulfide precursors. The key transformations include:
- Oxidation of thian ring sulfur atoms to the sulfone (1,1-dioxo) state.
- Introduction of the sulfonyl chloride functional group via chlorination.
This approach ensures the formation of the sulfonyl chloride moiety on a sulfone-substituted thian ring.
Oxidation Step
- Reagents: Hydrogen peroxide (commonly 35% w/w aqueous solution) or sodium hypochlorite are used as oxidizing agents to convert the sulfide to the sulfone (dioxide) form.
- Conditions: The reaction is typically carried out in aqueous or mixed aqueous-organic media at controlled temperatures (often below 40 °C to avoid decomposition).
- Mechanism: The sulfur atom in the thian ring is oxidized to the sulfone, increasing electrophilicity and preparing the molecule for subsequent chlorination.
Chlorination Step
- Reagents: Chlorine gas or chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) are employed to convert the sulfone intermediate into the sulfonyl chloride.
- Conditions: Chlorination is conducted in aqueous acidic media (e.g., acetic acid/water mixtures) at low temperatures (5–15 °C) to control the exothermic reaction and prevent side reactions.
- Mechanism: Chlorine reacts with the sulfone intermediate to replace a hydroxyl or sulfonate precursor group with a chlorine atom, yielding the sulfonyl chloride functionality.
Continuous Flow Synthesis
Recent advances have employed continuous flow reactors to improve safety, scalability, and control:
- Advantages: Enhanced temperature control, reduced risk of thermal runaway, and improved yields.
- Process: Disulfides or thiols are oxidatively chlorinated using reagents like DCH under continuous flow, achieving high space–time yields and reproducibility.
- Applicability: This method is adaptable for various sulfonyl chloride derivatives, including (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride.
Detailed Reaction Procedure Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Oxidation | Thian-2-ylmethanesulfonyl chloride + 35% H2O2 (1 eq), acetic acid/water, 9–11 °C, 17 h | Slow addition of hydrogen peroxide to sulfide precursor in acidic aqueous medium with stirring | Complete conversion to sulfone intermediate (sulfoxide intermediates observed transiently) |
| 2. Chlorination | Chlorine gas bubbled into cooled reaction mixture (5–10 °C) over 30–60 min | Chlorine gas introduced under controlled temperature and stirring until persistent green color observed | Full conversion to sulfonyl chloride confirmed by HPLC |
| 3. Workup | Concentration under reduced pressure, solvent exchange with toluene and iso-hexane, filtration, drying at 40 °C under vacuum | Isolation and purification of crystalline product | High yield (87–97%) of pure (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride solid |
This procedure is adapted from patent literature describing closely related sulfonyl chloride syntheses and optimized for the target compound.
Analytical and Purity Considerations
- HPLC Monitoring: Reaction progress and completion are routinely monitored by high-performance liquid chromatography (HPLC) to detect residual starting materials, intermediates, and product purity.
- Crystallization: The product is isolated by crystallization from solvent mixtures (e.g., toluene and iso-hexane) to afford a white crystalline solid.
- Drying: Vacuum drying at moderate temperatures (around 40 °C) ensures removal of residual solvents without decomposition.
Comparative Summary of Preparation Methods
| Aspect | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Oxidizing Agent | Hydrogen peroxide or sodium hypochlorite | Same, with controlled flow rates |
| Chlorinating Agent | Chlorine gas or DCH | DCH preferred for safety and control |
| Temperature Control | Cooling baths, manual control | Precise automated temperature control |
| Reaction Time | Hours (e.g., 17 h oxidation, 1 h chlorination) | Seconds to minutes (e.g., 41 s residence time) |
| Yield | High (87–97%) | Comparable or improved |
| Safety | Risk of exotherm and chlorine handling | Improved safety, minimized thermal runaway risk |
| Scalability | Limited by batch size | Easily scalable by flow parameters |
Continuous flow methods represent a modern, safer, and more efficient approach but require specialized equipment.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Oxidizing agent | 35% H2O2 aqueous solution | 0.95–1.05 eq relative to substrate |
| Chlorinating agent | Chlorine gas or DCH | Chlorine gas bubbled slowly; DCH used in flow |
| Temperature (oxidation) | 9–11 °C | Controlled to prevent decomposition |
| Temperature (chlorination) | 5–15 °C | Maintained to control exotherm |
| Reaction time (oxidation) | 17 h (batch) | Longer in batch; shorter in flow |
| Reaction time (chlorination) | 30–60 min (batch) | Seconds in continuous flow |
| Yield | 87–97% | High purity crystalline product |
| Solvents | Acetic acid, water, toluene, iso-hexane | For reaction and purification |
Scientific Research Applications
(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as an oxidizing agent, facilitating the oxidation of other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The fluorinated derivative (C₆H₁₀ClFO₄S₂) exhibits increased molecular weight and polarity due to the electron-withdrawing fluorine atom, which may accelerate nucleophilic substitution reactions .
- Heteroatom Influence: The thiomorpholine derivative (C₄H₈ClNO₄S₂) incorporates nitrogen, enabling hydrogen bonding and expanded applications in coordination chemistry .
Key Observations :
- Reactivity and Safety : Sulfonyl chlorides universally exhibit corrosivity and toxicity (H302, H314), necessitating stringent handling protocols .
- Data Gaps : Boiling points and densities are largely unreported, highlighting a need for further experimental characterization.
Research Findings and Methodological Considerations
- Similarity Analysis : Computational methods for compound comparison (e.g., Tanimoto coefficients, molecular docking) prioritize structural features like ring size and substituents to predict bioactivity. The target compound’s six-membered ring aligns with privileged scaffolds in medicinal chemistry .
- Synthesis Challenges : Sulfonyl chlorides require anhydrous conditions due to moisture sensitivity. Thiomorpholine derivatives may necessitate protective-group strategies to prevent side reactions .
Biological Activity
(1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride, also known as (1-1-dioxothiolan-3-yl)methanesulfonyl chloride, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Chemical Formula : C₅H₉ClO₄S₂
- Molecular Weight : 232.71 g/mol
- IUPAC Name : (1-1-dioxothiolan-3-yl)methanesulfonyl chloride
The biological activity of (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride primarily involves its role as a sulfonylating agent. Sulfonyl chlorides are known to react with various nucleophiles, leading to the formation of sulfonamides and other derivatives that may exhibit antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide moieties can exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that derivatives of methanesulfonyl chloride showed promising results against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess effectiveness.
- Antifungal Properties : Another investigation into related compounds revealed antifungal activity against Candida albicans, suggesting that (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride could be a candidate for further development in antifungal therapies.
Toxicity Profile
The compound has been classified with the following hazard statements:
- H302 : Harmful if swallowed.
- H314 : Causes severe skin burns and eye damage.
These toxicity indicators necessitate careful handling and consideration in therapeutic applications.
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Toxicity Level |
|---|---|---|
| (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonylchloride | Moderate | High |
| Sulfanilamide | High | Moderate |
| Trimethoprim | High | Low |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) serves as a primary reactive site for nucleophilic displacement.
Substrates and Conditions
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | Phenethylamine, K₂CO₃, DMF, 23–90°C | Sulfonamide derivatives | 70–95% | |
| Alcohols | Methanol, NaHCO₃ | Sulfonate esters | ~85% | |
| Thiols | Not specified | Thiosulfonates | N/A |
Key Findings :
-
Reactions with amines (e.g., phenethylamine) proceed efficiently under mild basic conditions (K₂CO₃/DMF) to form sulfonamides .
-
Alcohols require deprotonation (e.g., NaHCO₃) to generate sulfonate esters.
Hydrolysis Reactions
The sulfonyl chloride moiety undergoes hydrolysis in aqueous environments:
Reaction :
Conditions :
-
Protic solvents (e.g., water, humid air) at room temperature.
-
Accelerated by heating or acidic/basic catalysts.
Applications :
-
Generates sulfonic acids for further functionalization or as intermediates in drug synthesis.
Sulfonyl Migration Reactions
Unexpected 1,3-sulfonyl migrations have been observed under specific conditions:
Example :
-
Reaction of 6,7-difluoro substrate with phenethylamine (K₂CO₃/DMF, 90°C) led to 1,3-sulfonyl migration , producing a rearranged sulfonamide (49 ) with aromatization of the nitrogen-containing ring .
| Starting Material | Reagents/Conditions | Product Structure | Yield |
|---|---|---|---|
| Difluoro substrate | Phenethylamine, K₂CO₃, DMF | Aromatized sulfonamide 49 | 95% |
Mechanism :
-
Base-mediated activation of the sulfonyl group facilitates migration.
-
No transition metals or Lewis acids required, contrasting typical sulfonyl migrations .
Enzyme Inhibition Mechanisms
The compound exhibits biological activity through covalent modification of enzymes:
Targets :
-
Serine proteases : The sulfonyl chloride reacts with active-site serine residues, forming stable sulfonate adducts that inhibit enzymatic activity.
Evidence :
-
Structural analogs (e.g., fluorinated derivatives) show enhanced selectivity for protease inhibition.
Industrial-Scale Reaction Optimization
Continuous flow reactors are employed for large-scale synthesis:
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Temperature | Maintained at 0–5°C | Minimizes side reactions |
| Pressure | 1–2 atm | Enhances reaction homogeneity |
| Catalyst | Automated TMSOTf addition | Improves yield reproducibility |
Efficiency :
-
Provides >90% purity and consistent batch-to-batch quality.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for confirming the structural integrity and purity of (1,1-Dioxo-1λ⁶-thian-2-yl)methanesulfonylchloride in synthetic chemistry research?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm the sulfonyl chloride group and dioxothian ring geometry. Infrared (IR) spectroscopy can identify characteristic S=O stretching vibrations (~1350 cm⁻¹ for sulfonyl chloride). High-performance liquid chromatography (HPLC) with UV detection at 220–260 nm is recommended for purity assessment. Cross-reference spectral data with authoritative databases (e.g., NIST Chemistry WebBook) for validation .
Q. What are the critical storage conditions and incompatible materials for (1,1-Dioxo-1λ⁶-thian-2-yl)methanesulfonylchloride to prevent hazardous decomposition?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass containers with desiccants (e.g., molecular sieves). Avoid contact with strong acids, bases, or oxidizing agents (e.g., HNO₃, H₂O₂), which may trigger exothermic decomposition. Refer to safety data sheets (SDS) of analogous sulfonyl chlorides for handling protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in the reaction kinetics of (1,1-Dioxo-1λ⁶-thian-2-yl)methanesulfonylchloride during nucleophilic substitution reactions under varying pH conditions?
- Methodological Answer : Conduct controlled kinetic experiments using stopped-flow techniques to monitor rapid reactions. Compare results with density functional theory (DFT) simulations to identify pH-dependent transition states. Validate findings with isotopic labeling (e.g., ³⁵S) to track sulfonylation pathways .
Q. What strategies mitigate matrix interference effects when quantifying (1,1-Dioxo-1λ⁶-thian-2-yl)methanesulfonylchloride in biological or environmental samples?
- Methodological Answer : Use matrix-matched calibration standards and isotope dilution mass spectrometry (ID-MS) with deuterated analogs (e.g., CD₃-labeled internal standards). Solid-phase extraction (SPE) with C18 cartridges can reduce organic contaminants. Validate methods via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to account for ion suppression .
Q. How does the steric and electronic environment of the 1,1-dioxothian ring influence the sulfonylation efficiency compared to aliphatic sulfonyl chlorides?
- Methodological Answer : Perform comparative reactivity studies with primary/secondary amines (e.g., aniline, benzylamine). Use X-ray crystallography to resolve steric hindrance near the sulfonyl chloride group. Computational modeling (e.g., frontier molecular orbital analysis) can quantify electronic effects on electrophilicity .
Q. What environmental safety precautions are necessary when disposing of waste containing (1,1-Dioxo-1λ⁶-thian-2-yl)methanesulfonylchloride?
- Methodological Answer : Neutralize residual sulfonyl chloride with 10% sodium bicarbonate under controlled conditions (slow addition, ice bath). Solidify waste using vermiculite or activated carbon and dispose via licensed hazardous waste facilities. Monitor for sulfonic acid byproducts using ion chromatography .
Contradiction Analysis & Experimental Design
Q. How should researchers reconcile conflicting data on the thermal stability of (1,1-Dioxo-1λ⁶-thian-2-yl)methanesulfonylchloride in polar vs. nonpolar solvents?
- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) in solvents like DMSO, THF, and hexane. Cross-validate with real-time FTIR to detect decomposition intermediates (e.g., SO₂ release). Control humidity using anhydrous solvent systems .
Q. What experimental controls are essential to ensure reproducibility in synthesizing derivatives of (1,1-Dioxo-1λ⁶-thian-2-yl)methanesulfonylchloride?
- Methodological Answer : Include inert atmosphere controls (Schlenk line), standardized stoichiometry (1:1.2 molar ratio for nucleophiles), and reaction monitoring via thin-layer chromatography (TLC) or in situ Raman spectroscopy. Replicate experiments across multiple batches to assess yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
